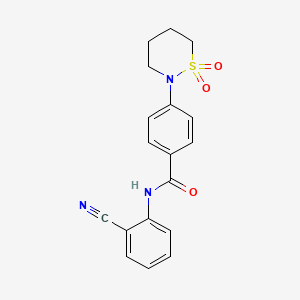
N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds involves various chemical reactions, primarily focusing on the interaction of benzimidoyl chlorides with thioamides. In one study, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamide reagents resulted in the formation of different cyclic products, including 3,1-benzothiazine and other heterocyclic skeletons . Another approach involved the acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Additionally, copper-catalyzed intramolecular cyclization processes have been employed to synthesize N-benzothiazol-2-yl-amides .
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in several studies. For example, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and their formation routes discussed . These compounds were also evaluated for their antioxidant activities, indicating potential for further biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely linked to their molecular structure. The solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography, and their solution-phase hydrogen bonding interactions were examined through UV-Vis absorption and NMR analyses . The antioxidant properties of novel N-substituted benzamide derivatives were determined using the DPPH free radical scavenging test, showcasing their potential as bioactive molecules .
科学的研究の応用
Synthesis and Chemical Properties
- N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have been extensively studied in the field of organic chemistry, particularly focusing on their synthesis. A study by Wang et al. (2008) explores the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process (Wang et al., 2008). Additionally, Fathalla and Pazdera (2002) discuss the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, yielding various cyclic products like benzothiazine and quinazoline (Fathalla & Pazdera, 2002).
Potential Biological Activities
- Some derivatives of N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide have been evaluated for their biological activities. Zia-ur-Rehman et al. (2006) synthesized a series of biologically active benzothiazin-3-yl-quinazolin-4(3H)-ones, which showed activity against both Gram-positive and Gram-negative bacteria, notably Bacillus subtilis (Zia-ur-Rehman et al., 2006). Bikobo et al. (2017) also synthesized thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Photophysical and Structural Characteristics
- The photophysical and structural characteristics of related compounds have been a subject of interest. Padalkar et al. (2011) synthesized benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, analyzing their photo-physical properties in different solvents (Padalkar et al., 2011).
Potential Applications in Sensing Technologies
- The ability of certain derivatives to act as colorimetric sensors has been explored. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, finding that one compound showed a drastic color transition in response to fluoride anions, indicating potential use in naked-eye detection technologies (Younes et al., 2020).
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)21-11-3-4-12-25(21,23)24/h1-2,5-10H,3-4,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWEKMKLZFUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

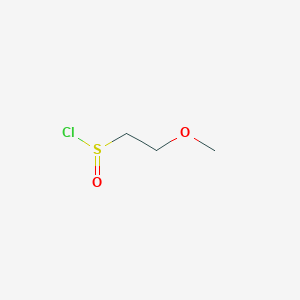
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)
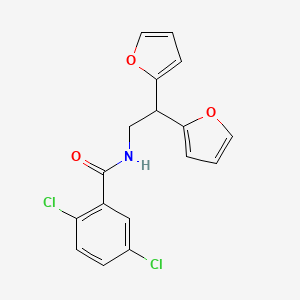

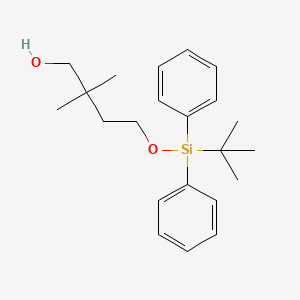
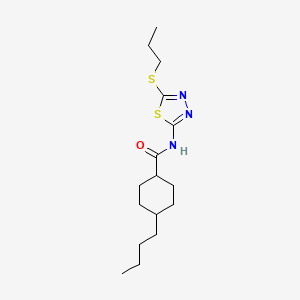
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)
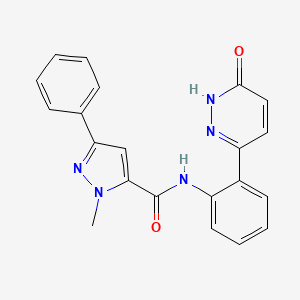
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)